molecular formula C18H9Cl2F2N3O B12513198 3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile

3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile

Cat. No.: B12513198
M. Wt: 392.2 g/mol
InChI Key: RMOILXCEWVVXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and difluorophenyl groups attached to an oxazole ring, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the dichlorophenyl and difluorophenyl intermediates. These intermediates are then subjected to a series of reactions, including halogenation, amination, and cyclization, to form the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-[(1E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
  • 3-(2,6-Dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile is unique due to its specific combination of dichlorophenyl and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H9Cl2F2N3O

Molecular Weight

392.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-[2-(2,4-difluoroanilino)ethenyl]-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C18H9Cl2F2N3O/c19-12-2-1-3-13(20)17(12)18-11(9-23)16(26-25-18)6-7-24-15-5-4-10(21)8-14(15)22/h1-8,24H

InChI Key

RMOILXCEWVVXHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.